

# Literature review of 1-phenyl-pyrazole-4-carboxylate compounds

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## Compound of Interest

Compound Name: *Ethyl 1-phenyl-5-(trifluoromethyl)-1*h*-pyrazole-4-carboxylate*

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An In-depth Technical Guide on 1-Phenyl-Pyrazole-4-Carboxylate Compounds for Researchers and Drug Development Professionals

## Introduction

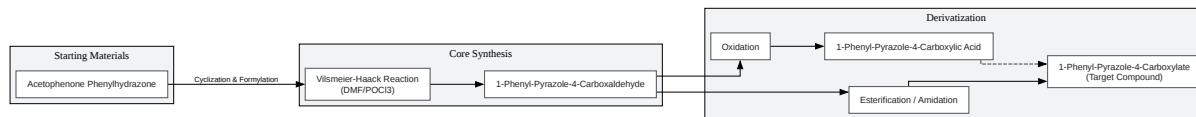
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."<sup>[1][2]</sup> Compounds incorporating this ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological properties.<sup>[1][3]</sup> The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological effects and making it a frequent component in approved therapeutic agents like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.<sup>[2][4]</sup>

Among the diverse class of pyrazole derivatives, 1-phenyl-pyrazole-4-carboxylates have emerged as a particularly promising chemotype. The specific arrangement of the phenyl ring at the N1 position and the carboxylate group at the C4 position provides a unique three-dimensional structure that facilitates interactions with a variety of biological targets. This review delves into the synthesis, biological activities, and structure-activity relationships of these compounds, presenting key data and experimental methodologies to guide future research and development in this area.

## Synthetic Strategies

The synthesis of the 1-phenyl-pyrazole-4-carboxylate core and its precursors often involves multi-step reactions. A common and versatile method is the Vilsmeier-Haack reaction, which is used to formylate a suitable precursor, followed by cyclization and further modifications.

A representative synthetic workflow begins with substituted acetophenone phenylhydrazones, which undergo cyclization and formylation using a Vilsmeier-Haack reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride ( $\text{POCl}_3$ ))). The resulting 1-phenyl-pyrazole-4-carboxaldehyde is a key intermediate that can be oxidized to the corresponding carboxylic acid or converted into various esters and amides.[5]



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General synthetic workflow for 1-phenyl-pyrazole-4-carboxylate derivatives.

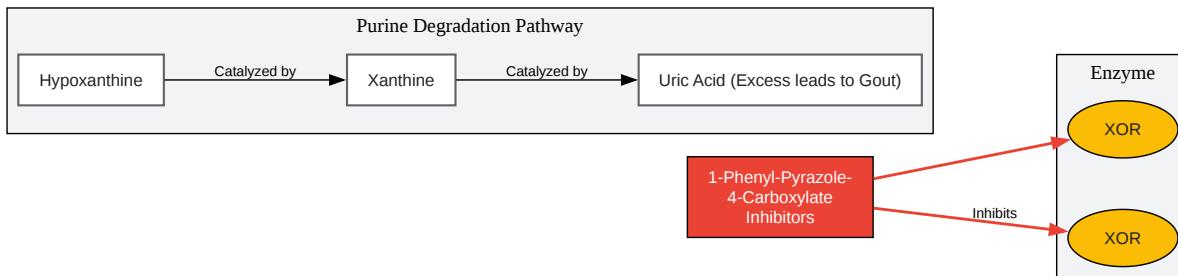
## Biological Activities and Therapeutic Targets

1-Phenyl-pyrazole-4-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors.

### Xanthine Oxidoreductase (XOR) Inhibition for Hyperuricemia

A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme crucial for purine metabolism.[6]

Overactivity of XOR leads to the overproduction of uric acid, resulting in hyperuricemia and gout. These compounds present a promising alternative to existing treatments.[6]



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Inhibition of the purine degradation pathway by XOR inhibitors.

#### Quantitative Data: In Vitro XOR Inhibitory Activity

Several synthesized compounds showed nanomolar potency, comparable to or exceeding that of the commercial drug Febuxostat.[6]

Compound	IC <sub>50</sub> (nM)[6]
16c	5.7
16d	5.7
16f	4.2
Febuxostat (Reference)	5.4

#### Experimental Protocols

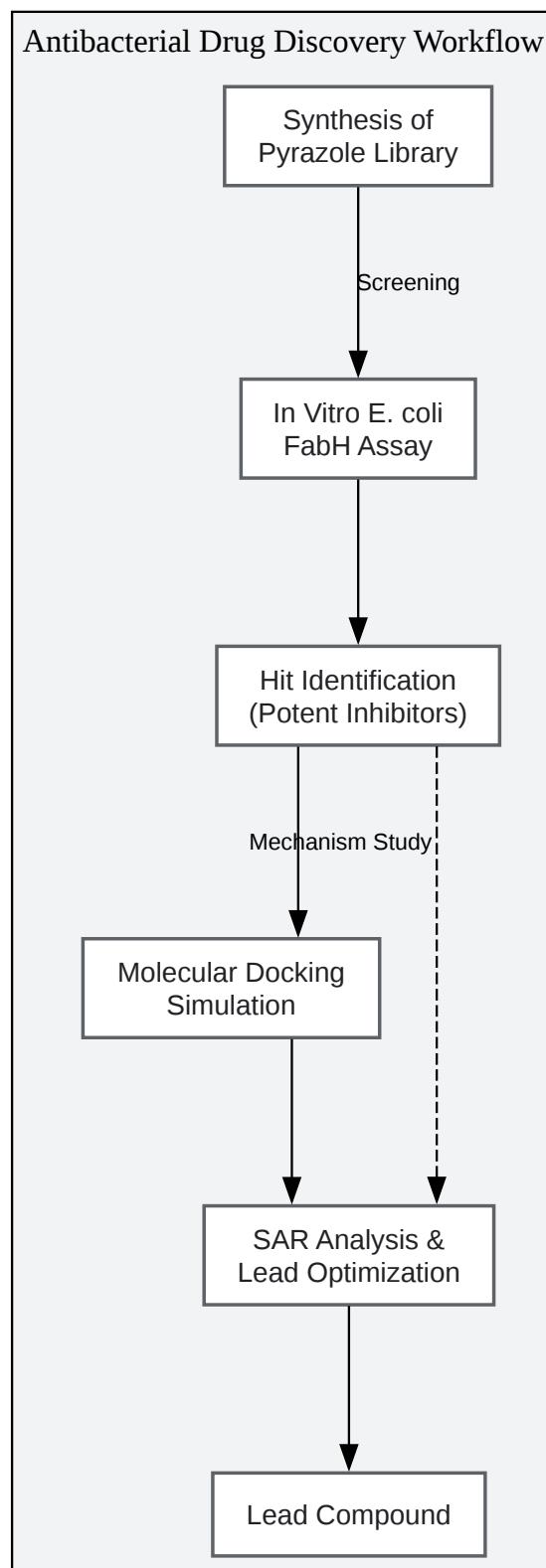
- In Vitro XOR Inhibition Assay: The inhibitory activity against XOR was measured spectrophotometrically. The assay mixture contained phosphate buffer (pH 7.5), varying

concentrations of the test compound, and xanthine. The reaction was initiated by adding XOR enzyme solution, and the activity was determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid. The  $IC_{50}$  value, the concentration of inhibitor required for 50% inhibition, was calculated from the dose-response curves.[6]

- **In Vivo Hypouricemic Effect Assay:** A potassium oxonate-hypoxanthine-induced hyperuricemia model in mice was used. Male Kunming mice were administered the test compounds or reference drug by oral gavage. One hour later, potassium oxonate and hypoxanthine were administered intraperitoneally to induce hyperuricemia. Blood samples were collected after one hour, and serum uric acid levels were determined using a commercial kit. The percentage reduction in uric acid levels was calculated relative to the model control group.[6]

## Antibacterial Activity via FabH Inhibition

Fatty acid biosynthesis is an essential pathway for bacterial survival, making its enzymes attractive targets for new antibiotics.  $\beta$ -ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates this process. 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as potent inhibitors of *Escherichia coli* FabH.[7]



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Workflow for the discovery of pyrazole-based FabH inhibitors.

Quantitative Data: *E. coli* FabH Inhibition

The following compounds were identified as potent inhibitors of *E. coli* FabH.[\[7\]](#)

Compound	Description	Activity
12	1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone	Potent Inhibitor <a href="#">[7]</a>
13	1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone	Potent Inhibitor <a href="#">[7]</a>

## Experimental Protocols

- *E. coli* FabH Inhibitory Assay: The assay was performed using a spectrophotometric method that measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH. The reaction mixture included the FabH enzyme, acetyl-CoA, malonyl-ACP, and NADH in a buffer solution. The reaction was initiated by adding the enzyme, and the rate of NADH consumption was monitored. Test compounds were pre-incubated with the enzyme before initiating the reaction to determine their inhibitory effect.[\[7\]](#)
- Molecular Docking Simulation: To understand the binding mode of the inhibitors, molecular docking studies were performed using the crystal structure of the target enzyme (*E. coli* FabH). The synthesized compounds were docked into the active site of the enzyme to predict their binding conformation and interactions with key amino acid residues, providing insights into the structure-activity relationship.[\[7\]](#)

## Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a vital enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a well-established target for fungicides.[\[8\]](#) Novel pyrazole-4-carboxamide derivatives have been designed based on the structures of commercial fungicides like fluxapyroxad, showing excellent activity against agricultural pathogens such as corn rust.[\[8\]\[9\]](#)

### Quantitative Data: Fungicidal Activity Against Corn Rust

Multiple compounds demonstrated fungicidal activity significantly higher than commercial standards.[\[8\]](#)

Compound	Activity vs. Corn Rust <a href="#">[8]</a>
TM-1	2-4 times higher than fluxapyroxad
TM-2	2-4 times higher than fluxapyroxad
TM-3	2-4 times higher than fluxapyroxad
TM-7	2-4 times higher than fluxapyroxad
TM-8	2-4 times higher than fluxapyroxad

### Experimental Protocols

- **In Vivo Fungicidal Assay (Pot Test):** Corn plants at the two-leaf stage were inoculated with a spore suspension of the rust pathogen (*Puccinia sorghi*). After 24 hours of incubation to allow for infection, the plants were sprayed with a solution of the test compound at various concentrations. The plants were then grown in a greenhouse for 7-10 days. The disease severity was assessed by measuring the area of the leaves covered by lesions, and the control efficacy was calculated relative to an untreated control group.[\[8\]](#)

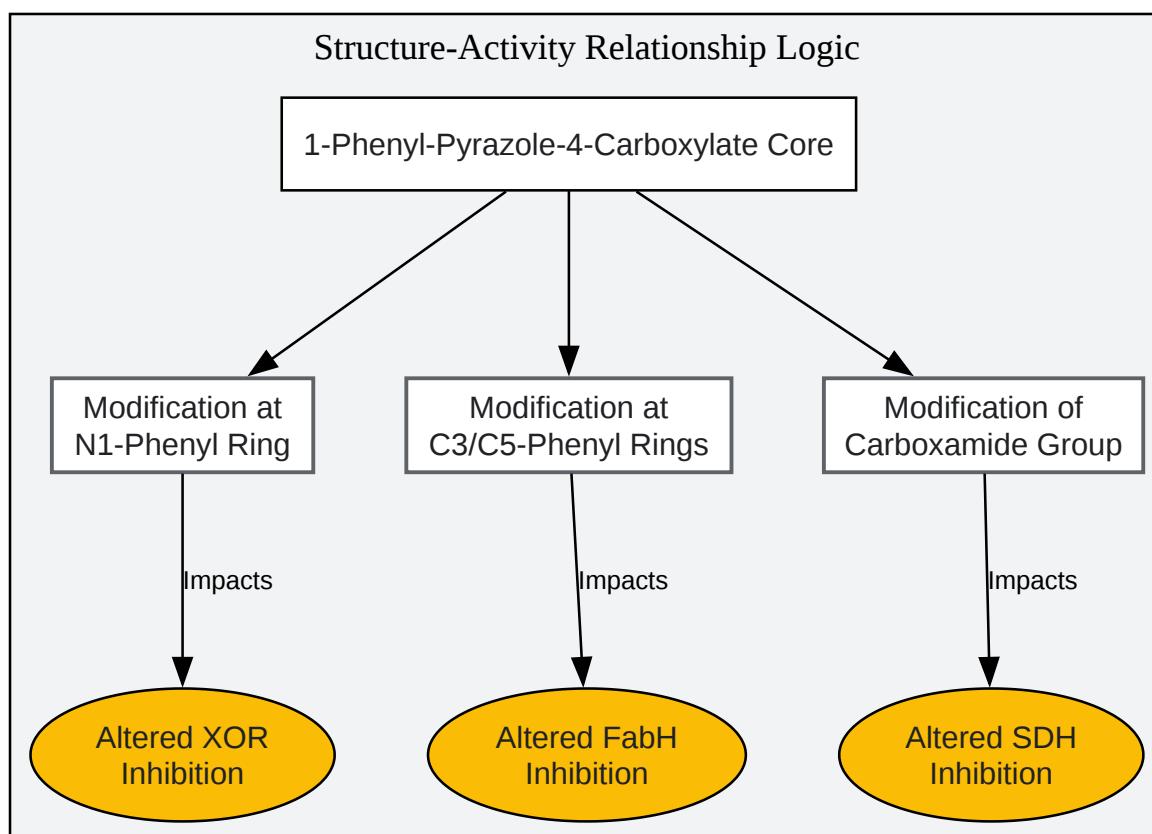
## Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For 1-phenyl-pyrazole-4-carboxylates, modifications at the phenyl ring and the carboxylate moiety significantly impact biological activity.

- **XOR Inhibitors:** For 1-phenyl-pyrazole-4-carboxylic acids, the substitution pattern on the N1-phenyl ring is critical for potent XOR inhibition. Specific substitutions can enhance the interaction with the enzyme's active site.[\[6\]](#)
- **FabH Inhibitors:** In the 1-acetyl-dihydropyrazole series, substitutions on the C3- and C5-phenyl rings are key determinants of FabH inhibitory activity. For instance, methoxy groups

on the C3-phenyl ring and halogen atoms (fluoro, chloro) on the C5-phenyl ring were found in the most potent compounds (12 and 13).[7]

- SDH Inhibitors: The fungicidal activity of pyrazole-4-carboxamides is highly dependent on the nature of the amide substituent. Molecular docking studies suggest that these compounds bind to the ubiquinone binding site of the SDH enzyme, and interactions like hydrogen bonding with key residues (e.g., TRP 173) are crucial for high efficacy.[8]



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Logical relationships in the SAR of pyrazole derivatives.

## Conclusion

The 1-phenyl-pyrazole-4-carboxylate scaffold is a highly versatile and potent pharmacophore in modern drug discovery. Derivatives of this core have demonstrated significant inhibitory activity against diverse and therapeutically relevant enzymes, including xanthine oxidase, bacterial FabH, and fungal succinate dehydrogenase. The well-defined synthetic routes and the clear

structure-activity relationships established in recent studies provide a solid foundation for the rational design of new and more effective therapeutic and agrochemical agents. This technical guide highlights the immense potential of this compound class, offering valuable data and methodologies to guide researchers and professionals in their efforts to develop next-generation inhibitors.

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